2H-Indeno(4,5-h)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indeno(4,5-h)isoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines. This compound is characterized by a fused ring structure that includes both an indene and an isoquinoline moiety. Isoquinolines are known for their wide range of biological activities and applications in medicinal chemistry, materials science, and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nitrogen atom insertion into indenes using phenyliodine(III) diacetate (PIDA) and ammonium carbamate as the nitrogen source . This reaction is carried out under mild conditions and is compatible with various substitution patterns and functional groups.
Industrial Production Methods: Industrial production of 2H-Indeno(4,5-h)isoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H-Indeno(4,5-h)isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Radical precursors, such as acryloyl benzamides, under mild conditions.
Reduction: Hydrogenation using metal catalysts like palladium or nickel.
Substitution: Halogenated isoquinolines and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Isoquinoline-1,3-diones.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents.
Scientific Research Applications
2H-Indeno(4,5-h)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Indeno(4,5-h)isoquinoline involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription . By stabilizing the topoisomerase I-DNA cleavage complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death. This mechanism is particularly effective against cancer cells, making this compound a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Isoquinoline: A simpler structure with a wide range of biological activities.
Indenoisoquinoline: Similar structure but with different substitution patterns and biological activities.
Benzo[4,5]imidazo[2,1-a]isoquinoline: Contains an additional imidazo ring, leading to unique properties and applications.
Uniqueness: 2H-Indeno(4,5-h)isoquinoline stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Biological Activity
2H-Indeno(4,5-h)isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The primary biological activity of this compound is attributed to its role as an inhibitor of topoisomerase I , an enzyme essential for DNA replication and transcription. By inhibiting this enzyme, the compound disrupts the DNA repair process in cancer cells, leading to cell death. This mechanism is similar to that of established anticancer agents like camptothecin .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the structure of this compound can significantly influence its biological activity. For instance, the introduction of methoxy groups on the indenone ring has been shown to enhance the compound's potency against various cancer cell lines. A systematic study revealed that compounds with multiple methoxy substituents exhibited improved antiproliferative activity .
Anticancer Activity
A notable study evaluated the antiproliferative effects of various indenoisoquinoline derivatives against approximately 55 different human cancer cell lines. The results indicated that certain analogues with specific structural modifications displayed GI50 values (the concentration required to inhibit cell growth by 50%) below 1 μM, suggesting potent anticancer properties. For example, one analogue with three methoxy groups on the indenone ring demonstrated superior activity compared to others .
Nitration Effects
Further investigations into nitrated analogues of indenoisoquinolines revealed that nitration significantly enhances biological activity. The study found that a single nitro group on the isoquinoline ring combined with methoxy groups on the indenone ring resulted in compounds with increased topoisomerase I inhibition and antiproliferative effects . This highlights the importance of electronic and steric factors in optimizing drug efficacy.
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:
Compound | Mechanism | GI50 (μM) | Notes |
---|---|---|---|
This compound | Topoisomerase I inhibitor | < 1 | Potent against various cancer cell lines |
Nitrated Indenoisoquinoline | Enhanced topoisomerase inhibition | < 0.5 | Significant increase in potency with nitration |
Camptothecin | Topoisomerase I inhibitor | < 1 | Established anticancer agent |
Properties
CAS No. |
522-43-0 |
---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7H-indeno[4,5-h]isoquinoline |
InChI |
InChI=1S/C16H11N/c1-2-11-4-7-15-14(13(11)3-1)6-5-12-8-9-17-10-16(12)15/h1-8,10H,9H2 |
InChI Key |
JHCGFTKIMCQMHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC3=C4C=CC=C4C=CC3=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.